2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide
Description
2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-5(7(12)9-2)11-4-3-6(8)10-11/h3-5H,1-2H3,(H2,8,10)(H,9,12) |
InChI Key |
OHOKIEBWERPPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N1C=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide typically involves the reaction of 3-amino-1H-pyrazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1H-pyrazol-1-yl)acetamide
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
- 2-(3-Amino-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₁N₃O. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of an amine and a propanamide functional group contributes to its potential biological activities, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been explored as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases such as type II diabetes, Alzheimer’s disease, and cancer . The inhibition of GSK-3 can lead to therapeutic effects in these conditions by modulating signaling pathways associated with cell growth and survival.
Anticancer Activity
The compound has shown promising anticancer properties. Similar pyrazole derivatives have been investigated for their roles as selective androgen receptor degraders (SARDs) and antagonists, suggesting that this compound may also possess similar pharmacological properties. Its ability to interfere with androgen receptor signaling could be beneficial in treating hormone-sensitive cancers.
Antimicrobial Properties
Additionally, this compound has been studied for its antimicrobial effects. Compounds with similar structures have shown activity against various pathogens, indicating the potential of this compound as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding can disrupt normal cellular functions, leading to reduced inflammation or inhibited cancer cell growth. The compound's interactions are facilitated through hydrogen bonding and hydrophobic interactions with proteins and enzymes .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of 3-amino-1H-pyrazole with N-methylpropanoyl chloride in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. This process can be optimized for yield and purity through various purification techniques such as recrystallization or column chromatography.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
